

properties of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1267167

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An In-depth Technical Guide to 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial building block for the development of various therapeutic agents, leveraging the versatile reactivity and biological relevance of the pyrrole scaffold.

Core Properties and Data

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative. Its chemical structure and key identifying information are summarized below.

Table 1: Compound Identification

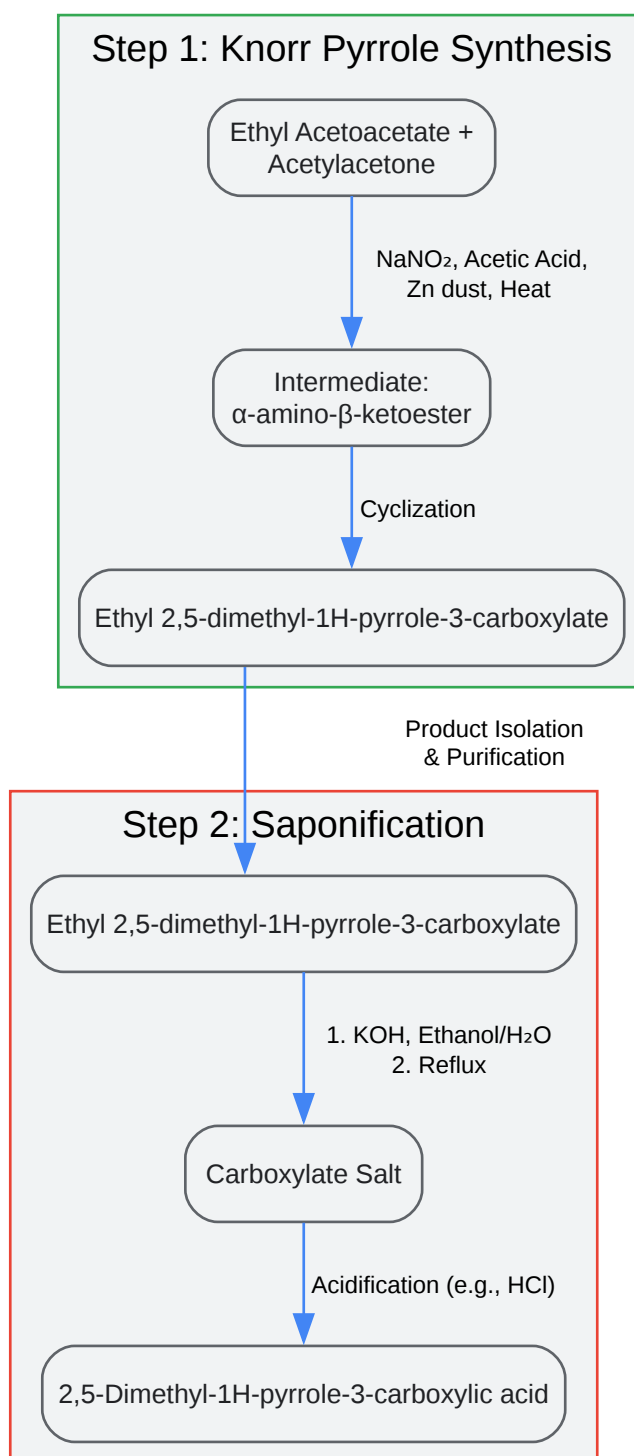
Identifier	Value
IUPAC Name	2,5-dimethyl-1H-pyrrole-3-carboxylic acid[1]
CAS Number	57338-76-8[1]
Molecular Formula	C ₇ H ₉ NO ₂ [1]
Molecular Weight	139.15 g/mol [1]
Canonical SMILES	CC1=CC(=C(N1)C)C(=O)O[1]
InChI Key	VDVWTJFVFQVCFN-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	199-201 °C (decomposes)[2]	The decomposition indicates potential thermal instability at the melting point.
Boiling Point	Not available	Expected to be significantly higher than the parent 2,5-dimethylpyrrole (165 °C) due to intermolecular hydrogen bonding of the carboxylic acid groups.[3][4]
Solubility	No quantitative data available.	Predicted to be poorly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF, which is typical for small carboxylic acids.[4]
pKa	Not experimentally determined.	Estimated to be in the range of 4-5 in aqueous solution, similar to other simple carboxylic acids.

Synthesis and Experimental Protocols

The synthesis of **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** is typically achieved through a two-step process: the formation of a corresponding ester via the Knorr pyrrole synthesis, followed by saponification (hydrolysis) to yield the final carboxylic acid.



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Caption: General two-step synthesis workflow for the target compound.

Protocol 1: Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol is adapted from the classical Knorr pyrrole synthesis, which involves the condensation of an α -amino-ketone with a β -ketoester.^{[5][6][7]} The α -amino ketone is generated in situ from an oximino precursor.

Materials:

- Ethyl acetoacetate
- Acetylacetone (2,4-pentanedione)
- Sodium Nitrite (NaNO_2)
- Zinc dust
- Glacial Acetic Acid
- Ethanol
- Ice

Procedure:

- Preparation of the α -oximinoacetoacetate: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1.0 equivalent) in glacial acetic acid.
- Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) while vigorously stirring, ensuring the temperature is maintained below 10 °C.
- After the addition is complete, continue stirring for 30 minutes in the cold bath. This solution contains the in situ formed ethyl 2-oximinoacetoacetate.

- Condensation and Cyclization: In a separate, larger flask, prepare a solution of acetylacetone (1.0 equivalent) in glacial acetic acid.
- To this solution, add zinc dust (approx. 2.0 equivalents) to create a slurry.
- Gradually add the previously prepared cold solution of ethyl 2-oximinoacetoacetate to the zinc and acetylacetone slurry. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
- Once the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.
- Work-up and Isolation: Pour the hot reaction mixture into a large volume of cold water. The crude product, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, will precipitate.
- Collect the solid by vacuum filtration, wash thoroughly with water, and allow it to air dry.
- The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to 2,5-Dimethyl-1H-pyrrole-3-carboxylic Acid

This procedure describes the base-mediated hydrolysis of the ester obtained from Protocol 1. [\[8\]](#)

Materials:

- Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
- Potassium Hydroxide (KOH)
- Ethanol
- Water
- Hydrochloric Acid (HCl), concentrated or 2M

Procedure:

- Dissolve the crude or purified ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
- Add potassium hydroxide (approx. 2-3 equivalents) to the solution.
- Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting ester is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Dilute the remaining aqueous solution with water and cool in an ice bath.
- Acidification: Slowly and carefully add hydrochloric acid dropwise to the cold solution while stirring. The product will precipitate as the solution becomes acidic (target pH ~2-3).
- Isolation: Collect the precipitated solid, **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**, by vacuum filtration.
- Wash the solid with cold water to remove inorganic salts and dry under vacuum.

Spectroscopic and Analytical Characterization

While experimental spectra for **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** are not readily available in public databases, its features can be reliably predicted based on its structure and data from its precursors.^{[9][10]}

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	~11-12 ppm: Very broad singlet, 1H (carboxylic acid, -COOH). ~8-9 ppm: Broad singlet, 1H (pyrrole N-H). ~6.0-6.2 ppm: Singlet, 1H (pyrrole C4-H). ~2.4 ppm: Singlet, 3H (pyrrole C5-CH ₃). ~2.2 ppm: Singlet, 3H (pyrrole C2-CH ₃).
^{13}C NMR	~165-170 ppm: Carboxylic acid carbonyl (C=O). ~130-135 ppm: Pyrrole C2. ~125-130 ppm: Pyrrole C5. ~115-120 ppm: Pyrrole C3. ~105-110 ppm: Pyrrole C4. ~12-15 ppm: Two distinct methyl carbons (-CH ₃).
FT-IR (cm ⁻¹)	~3300: N-H stretch (pyrrole). ~2500-3300: Very broad O-H stretch (carboxylic acid dimer). ~1660-1680: C=O stretch (carboxylic acid carbonyl). ~1500-1600: C=C stretches (pyrrole ring).
Mass Spec (EI)	m/z 139: Molecular ion [M] ⁺ . m/z 122: Loss of OH radical [M-17] ⁺ . m/z 94: Loss of COOH group [M-45] ⁺ .

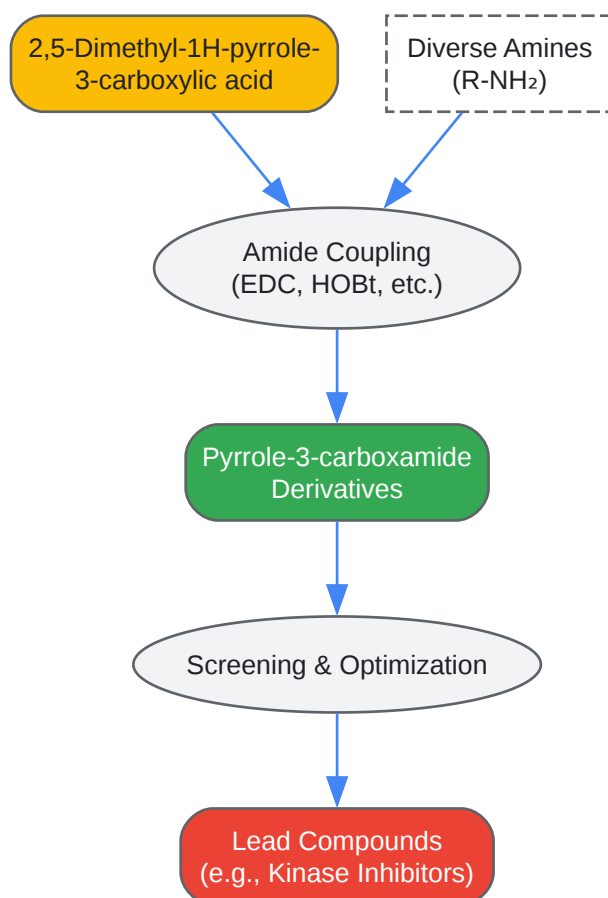
Chemical Reactivity and Biological Significance

The pyrrole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. The title compound serves as a key intermediate for the synthesis of more complex molecules with significant biological activity.

Role in Drug Discovery

Derivatives of substituted pyrrole carboxylic acids are integral to several approved drugs and clinical candidates. Notably, they form the core of certain tyrosine kinase inhibitors used in oncology.^[11] The compound 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a close analog, is the core of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.^[11] The carboxylic acid group provides a convenient

handle for amide coupling reactions to introduce diverse side chains, enabling the modulation of pharmacological properties like solubility, cell permeability, and target binding.



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Caption: Role as a scaffold in drug discovery via amide coupling.

Potential Therapeutic Applications

While **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** itself has not been extensively profiled, the broader class of pyrrole derivatives has demonstrated a wide range of biological activities, including:

- Anticancer: As precursors to kinase inhibitors.[\[11\]](#)[\[12\]](#)
- Antibacterial and Antifungal: The pyrrole ring is a common motif in antimicrobial compounds. [\[13\]](#)[\[14\]](#)

- Anti-inflammatory: Some pyrrole derivatives show inhibitory activity against cyclooxygenase (COX) enzymes.[15]
- Antitubercular: Pyrrole-2-carboxamides have been identified as potent inhibitors of key mycobacterial enzymes.[16]

The reactivity of the N-H proton also allows for further derivatization at the nitrogen position, adding another layer of synthetic versatility for creating compound libraries for high-throughput screening.

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- To cite this document: BenchChem. [properties of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267167#properties-of-2-5-dimethyl-1h-pyrrole-3-carboxylic-acid]

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